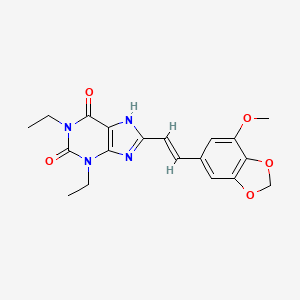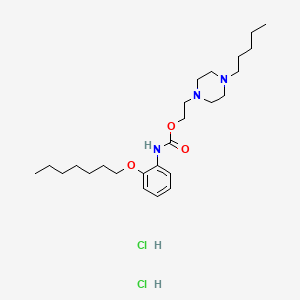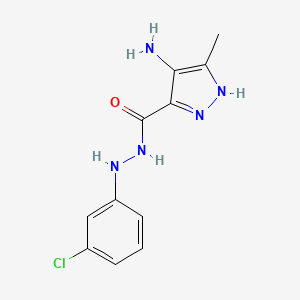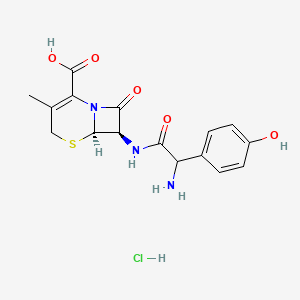
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(5-chloro-2-pyridinyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(5-chloro-2-pyridinyl)-, ethyl ester is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(5-chloro-2-pyridinyl)-, ethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Chlorination: Introduction of chlorine atoms at specific positions on the pyridine and imidazo[1,2-a]pyridine rings using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Esterification: Conversion of the carboxylic acid group to an ethyl ester using reagents like ethanol and acid catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(5-chloro-2-pyridinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ester group to alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield substituted derivatives.
Scientific Research Applications
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(5-chloro-2-pyridinyl)-, ethyl ester has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(5-chloro-2-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine derivatives
- Pyridine derivatives
- Chlorinated heterocycles
Uniqueness
Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(5-chloro-2-pyridinyl)-, ethyl ester is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a valuable compound for the development of new materials and pharmaceuticals. Further research is needed to fully understand its potential and to explore new applications.
Properties
CAS No. |
88571-08-8 |
|---|---|
Molecular Formula |
C16H13Cl2N3O2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
ethyl 2-[6-chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetate |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-2-23-15(22)7-13-16(12-5-3-10(17)8-19-12)20-14-6-4-11(18)9-21(13)14/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
QDCIBKUFLWGJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















